molecular formula C13H14F2N2 B1454329 ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 1177287-57-8

([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1454329
CAS No.: 1177287-57-8
M. Wt: 236.26 g/mol
InChI Key: XKSPGORRNMHELA-UHFFFAOYSA-N
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Description

([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is an organic compound that features a pyrrole ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a difluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where the corresponding aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or nitrile.

    Reduction: Reduction reactions can convert the difluorophenyl group to a tetrahydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include hydroxide ions (OH⁻) and alkoxide ions (RO⁻).

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Biology:

    Biochemical Probes: The compound can be used as a biochemical probe to study enzyme activity and protein interactions.

Medicine:

    Drug Development: The compound can be used as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,4-Difluorobenzylamine: This compound shares the difluorophenyl group but lacks the pyrrole ring and methanamine group.

    2,5-Dimethylpyrrole: This compound shares the pyrrole ring and methyl groups but lacks the difluorophenyl and methanamine groups.

Uniqueness:

    Structural Features: The combination of the difluorophenyl group, pyrrole ring, and methanamine group in ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine provides unique chemical and physical properties that are not present in the similar compounds listed above.

    Reactivity: The presence of multiple functional groups allows for a wide range of chemical reactions and modifications, making the compound versatile for various applications.

Properties

IUPAC Name

[1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c1-8-5-10(7-16)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-6H,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSPGORRNMHELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 2
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 3
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 4
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([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 5
Reactant of Route 5
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 6
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

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